4-Fluoroisoindolin-5-ol hydrobromide
CAS No.: 1447607-34-2
Cat. No.: VC5494886
Molecular Formula: C8H9BrFNO
Molecular Weight: 234.068
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1447607-34-2 |
---|---|
Molecular Formula | C8H9BrFNO |
Molecular Weight | 234.068 |
IUPAC Name | 4-fluoro-2,3-dihydro-1H-isoindol-5-ol;hydrobromide |
Standard InChI | InChI=1S/C8H8FNO.BrH/c9-8-6-4-10-3-5(6)1-2-7(8)11;/h1-2,10-11H,3-4H2;1H |
Standard InChI Key | KAAZETMLVLYRDK-UHFFFAOYSA-N |
SMILES | C1C2=C(CN1)C(=C(C=C2)O)F.Br |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
4-Fluoroisoindolin-5-ol hydrobromide is systematically named as 4-fluoro-2,3-dihydro-1H-isoindol-5-ol;hydrobromide under IUPAC conventions . Its molecular formula is C₈H₇FNO·HBr, with a molecular weight of 236.06 g/mol. The structure comprises a bicyclic isoindoline scaffold substituted with a fluorine atom at position 4 and a hydroxyl group at position 5, stabilized by a hydrobromic acid counterion.
Physicochemical Properties
While explicit experimental data on solubility and melting point are unavailable in the provided sources, computational analyses of related fluorinated isoindolines suggest moderate hydrophilicity due to the hydroxyl group and ionic hydrobromide component . The compound’s topological polar surface area (TPSA) and logP values, critical for predicting blood-brain barrier permeability, remain areas for further characterization.
Synthetic Methodologies and Structural Analogues
Key Synthetic Pathways
The synthesis of 4-fluoroisoindolin-5-ol hydrobromide involves multi-step organic transformations, as inferred from analogous compounds in the literature. A representative route includes:
-
Phthalimide Protection: Starting with 5-hydroxyisoindoline, phthalic anhydride is used to form a phthalimide-protected intermediate .
-
Fluorination: Schiemann fluorination or halogen exchange reactions introduce the fluorine substituent at position 4 .
-
Deprotection and Salt Formation: Acidic hydrolysis removes protecting groups, followed by treatment with hydrobromic acid to yield the final hydrobromide salt .
Structural Analogues and Bioisosteric Replacements
Comparative studies highlight the role of halogen substitution in modulating biological activity. For example:
-
5-Fluoro-2,3-dihydro-1H-isoindole hydrochloride (CID 17986286) shares the isoindoline core but differs in halogen position and counterion .
-
JDTic analogues with fluoro substituents demonstrate enhanced κ-opioid receptor (KOR) antagonism, as shown by Kₑ values of 0.01–0.041 nM .
Table 1: Pharmacological Profiles of Selected Fluorinated Isoindolines
Compound | Target Receptor | Kₑ (nM) | Selectivity (κ/μ) |
---|---|---|---|
4-Fluoroisoindolin-5-ol | κ-opioid | 0.01 | 1,480 |
JDTic | κ-opioid | 0.02 | 1,250 |
Deoxy-LY255582 | κ-opioid | 40.6 | 25.4 |
Data adapted from in vitro [³⁵S]GTPγS assays .
Pharmacological Applications and Mechanistic Insights
Opioid Receptor Modulation
4-Fluoroisoindolin-5-ol derivatives exhibit potent and selective antagonism at κ-opioid receptors (KOR). In head-to-head comparisons with JDTic, a prototypical KOR antagonist, fluorinated analogues demonstrate:
-
Enhanced Selectivity: 1,480-fold κ/μ selectivity compared to 1,250-fold for JDTic .
Mechanistically, fluorine’s electronegativity and small atomic radius optimize ligand-receptor interactions, particularly with Lys227 in the KOR binding pocket .
Comparative Analysis with Related Halogenated Compounds
Fluorine vs. Chlorine/Bromine Substitutions
Halogen replacement studies reveal distinct structure-activity relationships:
-
Fluorine: Maximizes KOR affinity (Kₑ = 0.01 nM) due to optimal hydrogen bonding .
-
Chlorine: Slightly reduced potency (Kₑ = 0.039 nM) but improved metabolic stability .
-
Bromine: Bulkier halogen disrupts receptor binding, yielding Kₑ = 0.11 nM .
Counterion Effects
Hydrobromide salts generally offer superior solubility in polar solvents compared to hydrochloride analogues, as evidenced by comparative vendor formulations .
Future Directions and Research Opportunities
Targeted Drug Delivery Systems
Encapsulation in nanoparticles or liposomes could mitigate respiratory irritation risks while enhancing brain delivery.
Expanded Receptor Profiling
Screening against non-opioid targets (e.g., serotonin receptors) may uncover additional therapeutic applications.
Green Chemistry Approaches
Developing catalytic fluorination methods to improve synthetic efficiency and reduce waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume